Cefcanel daloxate hydrochloride

描述

Cefcanel daloxate hydrochloride is a novel oral cephalosporin prodrug. It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . This compound is known for its antimicrobial activity and is used to treat various bacterial infections .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cefcanel daloxate hydrochloride involves multiple steps. One of the key steps is the esterification of 7-[®-mandelamido]-3-(5-methyl-1,3,4-thiadiazol-2-ylthiomethyl)-3-cephem-4-carboxylic acid with 4-bromomethyl-5-methyl-1,3-dioxol-2-one using potassium acetate in dimethylformamide (DMF) to form the corresponding ester . This ester is then condensed with tert-butoxycarbonyl-L-alanine using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMP) in dichloromethane to yield the protected final product . The final compound is obtained by deprotecting this product with hydrochloric acid in methanol-acetone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Cefcanel daloxate hydrochloride undergoes various chemical reactions, including esterification, hydrolysis, and condensation reactions .

Common Reagents and Conditions

Esterification: Potassium acetate in DMF

Condensation: Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMP) in dichloromethane

Hydrolysis: Hydrochloric acid in methanol-acetone

Major Products Formed

The major product formed from these reactions is cefcanel, which is the active antimicrobial agent released in the body .

科学研究应用

Absorption and Metabolism

Cefcanel daloxate hydrochloride is administered orally and undergoes enzymatic conversion in the gastrointestinal tract to release cefcanel. Studies have shown that after a single oral dose of 300 mg, the bioavailability of cefcanel is approximately 40% . The pharmacokinetics indicate that cefcanel has a half-life of about 1 hour, with renal clearance correlating with the degree of renal function in patients .

Excretion

The majority of cefcanel is excreted unchanged in urine following intravenous administration (approximately 92.6%) but shows a more complex metabolic profile after oral administration, with significant amounts of metabolites being produced . This suggests that oral administration leads to different metabolic pathways compared to intravenous routes.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life (Cefcanel) | ~1 hour |

| Renal clearance (oral) | 136.3 ± 16.1 ml/min/1.73 m² |

| Renal clearance (IV) | 173.9 ± 95.6 ml/min/1.73 m² |

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity, particularly against:

- Gram-positive bacteria : More effective than traditional oral cephalosporins like cefaclor and cefalexin.

- Haemophilus influenzae : Comparable activity to existing treatments for respiratory infections and otitis media .

Clinical Applications

This compound is primarily indicated for the treatment of bacterial infections such as:

- Respiratory tract infections

- Otitis media

- Skin and soft tissue infections

Clinical Trials

A study involving healthy volunteers investigated the pharmacokinetics of this compound, revealing important insights into its absorption, metabolism, and excretion profiles. This research highlighted the need for dosage adjustments in patients with varying degrees of renal impairment, although significant reductions in dosage were not deemed necessary even in pre-uraemic patients .

Comparative Studies

Comparative studies have shown that this compound outperforms other cephalosporins in terms of efficacy against specific pathogens. For instance, it was found to be more effective against strains of Escherichia coli and Klebsiella pneumoniae compared to conventional treatments .

作用机制

Cefcanel daloxate hydrochloride is a prodrug that is converted into the active antimicrobial agent cefcanel in the body . Cefcanel exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria .

相似化合物的比较

Cefcanel daloxate hydrochloride is part of the cephalosporin class of antibiotics, which are characterized by their β-lactam ring structure. Similar compounds include cefdinir, cefprozil, cefetamet pivoxil, and cefcapene pivoxil . Compared to these compounds, this compound has shown greater activity against Gram-negative bacterial infections . Its unique double cephem ester structure allows for efficient oral administration and absorption .

生物活性

Cefcanel daloxate hydrochloride is a novel cephalosporin prodrug that exhibits significant biological activity, particularly as an antimicrobial agent. This compound is designed to enhance the absorption and efficacy of its active metabolite, cefcanel, which is released upon hydrolysis in the gastrointestinal tract. The following sections detail its pharmacokinetics, biological activity, and relevant case studies.

Pharmacokinetics

This compound demonstrates unique pharmacokinetic properties that contribute to its biological activity:

- Bioavailability : After oral administration, the absolute bioavailability of cefcanel is approximately 40% . This indicates a substantial proportion of the drug is effectively absorbed into systemic circulation .

- Metabolism : Upon administration, cefcanel daloxate is hydrolyzed to cefcanel, which is then metabolized into several metabolites including mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE). These metabolites play a role in the drug's overall pharmacological profile .

- Excretion : Studies indicate that over 30% of urinary excretion consists of metabolites other than cefcanel when administered orally. In contrast, nearly 93% of cefcanel is excreted unchanged when administered intravenously .

Biological Activity

This compound exhibits potent antimicrobial activity against a variety of pathogens:

- Gram-positive Bacteria : Cefcanel shows enhanced activity against Gram-positive bacteria compared to existing oral cephalosporins such as cefaclor and cefalexin.

- Gram-negative Bacteria : It maintains similar efficacy against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis as other cephalosporins .

Comparative Efficacy Table

| Pathogen | Cefcanel Activity | Cefaclor Activity | Cefalexin Activity |

|---|---|---|---|

| Staphylococcus aureus | High | Moderate | Low |

| Streptococcus pneumoniae | High | Moderate | Low |

| Haemophilus influenzae | High | Moderate | Low |

| Escherichia coli | Similar | Similar | Similar |

Case Studies

Several clinical studies have been conducted to evaluate the safety and efficacy of this compound:

- Healthy Volunteers Study :

- Impaired Renal Function Study :

- Comparative Study with Other Cephalosporins :

属性

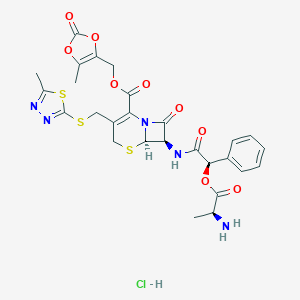

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVATKYQUGKLGL-PCQLZLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239068 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92602-21-6 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。